molecular formula C8H9F5O2 B14517610 Butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate CAS No. 62935-23-3

Butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate

Katalognummer: B14517610
CAS-Nummer: 62935-23-3
Molekulargewicht: 232.15 g/mol
InChI-Schlüssel: VTRJBGXDGGHPEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of butyl acrylate with fluorinating agents. One common method is the use of trifluoromethylation reagents under controlled conditions to introduce the trifluoromethyl group into the acrylate structure . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high efficiency and purity, ensuring that the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications where specific fluorinated functionalities are required .

Eigenschaften

CAS-Nummer

62935-23-3

Molekularformel

C8H9F5O2

Molekulargewicht

232.15 g/mol

IUPAC-Name

butyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C8H9F5O2/c1-2-3-4-15-7(14)5(6(9)10)8(11,12)13/h2-4H2,1H3

InChI-Schlüssel

VTRJBGXDGGHPEU-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C(=C(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.